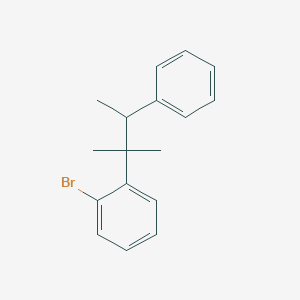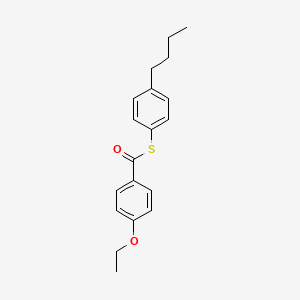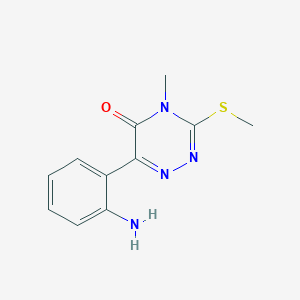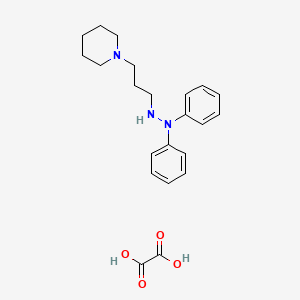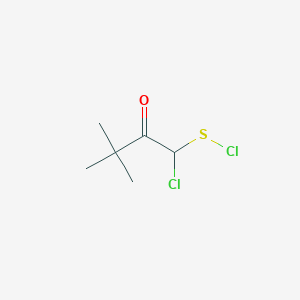![molecular formula C15H22N2O3S B14587571 N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide CAS No. 61298-76-8](/img/structure/B14587571.png)
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group, a phenylethene moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide typically involves the reaction of diisopropylcarbamoyl chloride with 2-phenylethene-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are the subject of ongoing research, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylcarbamoyl chloride: Shares the diisopropylcarbamoyl group but lacks the phenylethene and sulfonamide moieties.
2-Phenylethene-1-sulfonamide: Contains the phenylethene and sulfonamide groups but lacks the diisopropylcarbamoyl group.
Uniqueness
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61298-76-8 |
|---|---|
Formule moléculaire |
C15H22N2O3S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-(2-phenylethenylsulfonyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)17(13(3)4)15(18)16-21(19,20)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3,(H,16,18) |
Clé InChI |
WWVZEHFVOKIDIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


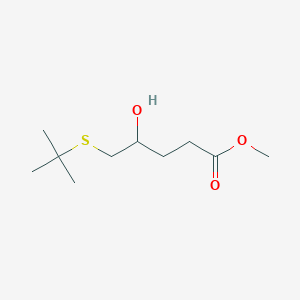
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
